Dimethyl trans-(2-dodecenyl)succinate
Description
Dimethyl trans-(2-dodecenyl)succinate (CAS: 13877-83-3) is a diester derivative of succinic acid with a trans-2-dodecenyl substituent. Its IUPAC name is butanedioic acid, 2-(2-dodecen-1-yl)-, and its molecular formula is C₁₆H₂₈O₄ . Structurally, it combines a 12-carbon unsaturated alkyl chain (trans-2-dodecenyl) with a succinate backbone, conferring amphiphilic properties. This compound is utilized in industrial applications such as surfactants, plasticizers, and corrosion inhibitors due to its ability to modify interfacial tension and solubility .
Properties
Molecular Formula |
C18H32O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
dimethyl 2-[(E)-dodec-2-enyl]butanedioate |
InChI |
InChI=1S/C18H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-16(18(20)22-3)15-17(19)21-2/h12-13,16H,4-11,14-15H2,1-3H3/b13-12+ |
InChI Key |
DBVBICACWKCOMI-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CC(CC(=O)OC)C(=O)OC |
Canonical SMILES |
CCCCCCCCCC=CCC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl trans-(2-dodecenyl)succinate typically involves the esterification of succinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The trans-(2-dodecenyl) group is introduced through a subsequent reaction involving the appropriate alkene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl trans-(2-dodecenyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl trans-(2-dodecenyl)succinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl trans-(2-dodecenyl)succinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Related Succinate Derivatives
Dimethyl Succinate (C₆H₁₀O₄)
- Structure : A simple succinate diester lacking alkyl side chains.
- Applications : Primarily used as a solvent, flavoring agent, and intermediate in pharmaceutical synthesis .
- Higher volatility compared to dimethyl trans-(2-dodecenyl)succinate due to lower molecular weight .
Dimethyl Acetylsuccinate (C₈H₁₂O₅)
- Structure : Features an acetyl group (-COCH₃) attached to the succinate backbone.
- Applications : Used in polymer synthesis and as a reactive intermediate in organic chemistry .
- Key Differences :
Disodium Mono(2-ethylhexyl) Sulfosuccinate
- Structure : A sulfonated succinate ester with a branched 2-ethylhexyl group.
- Applications : Widely employed as a surfactant in detergents, emulsifiers, and pharmaceuticals .
- Key Differences :
Functional Comparison with Alkyl-Substituted Succinates
2-Dodecenyl(-)succinic Anhydride
- Structure : An anhydride derivative of dodecenylsuccinic acid.
- Applications : Acts as a curing agent in epoxy resins and a corrosion inhibitor .
- Key Differences :
Tetranorprostanedioic Acid (C₁₆H₂₈O₄)
- Structure : A cyclopentane-containing succinate derivative.
- Applications : Investigated for its role in prostaglandin synthesis and anti-inflammatory activity .
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison of Succinate Derivatives
| Compound | Molecular Formula | Substituent | Key Applications | Hydrophobicity (LogP)* |
|---|---|---|---|---|
| This compound | C₁₆H₂₈O₄ | trans-2-dodecenyl | Surfactants, Plasticizers | 6.2 (estimated) |
| Dimethyl Succinate | C₆H₁₀O₄ | None | Solvents, Pharmaceuticals | 0.8 |
| Dimethyl Acetylsuccinate | C₈H₁₂O₅ | Acetyl | Polymer Synthesis | 1.5 |
| Disodium Mono(2-ethylhexyl) Sulfosuccinate | C₁₆H₂₈Na₂O₇S | 2-ethylhexyl, sulfonate | Detergents, Emulsifiers | -1.2 (hydrophilic) |
*LogP values estimated using ChemDraw or referenced from analogous compounds .
Research Findings and Industrial Relevance
- Surfactant Performance: this compound exhibits superior emulsification in nonpolar solvents compared to shorter-chain succinates (e.g., dimethyl succinate) due to its long hydrophobic tail .
- Stability : The trans-configuration of the dodecenyl chain enhances thermal stability, a critical factor in high-temperature processes like polymer manufacturing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
